

Application Notes and Protocols for (Boc-aminooxy)acetic Acid in PROTAC Synthesis

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Compound of Interest

Compound Name: (Boc-aminooxy)acetic acid

Cat. No.: B558634

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Introduction

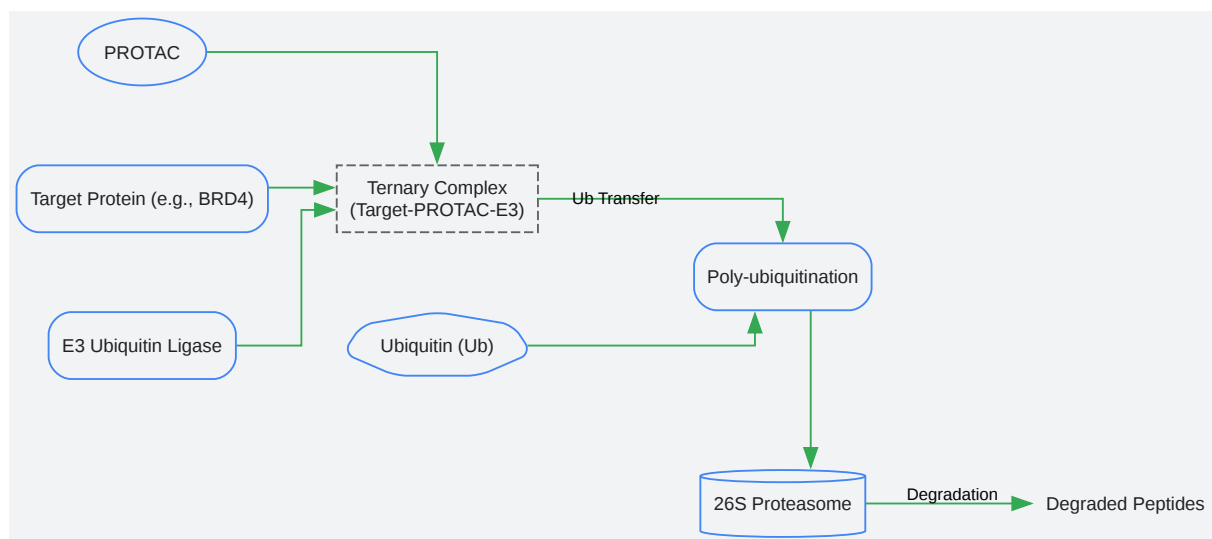
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker significantly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.[2][3]

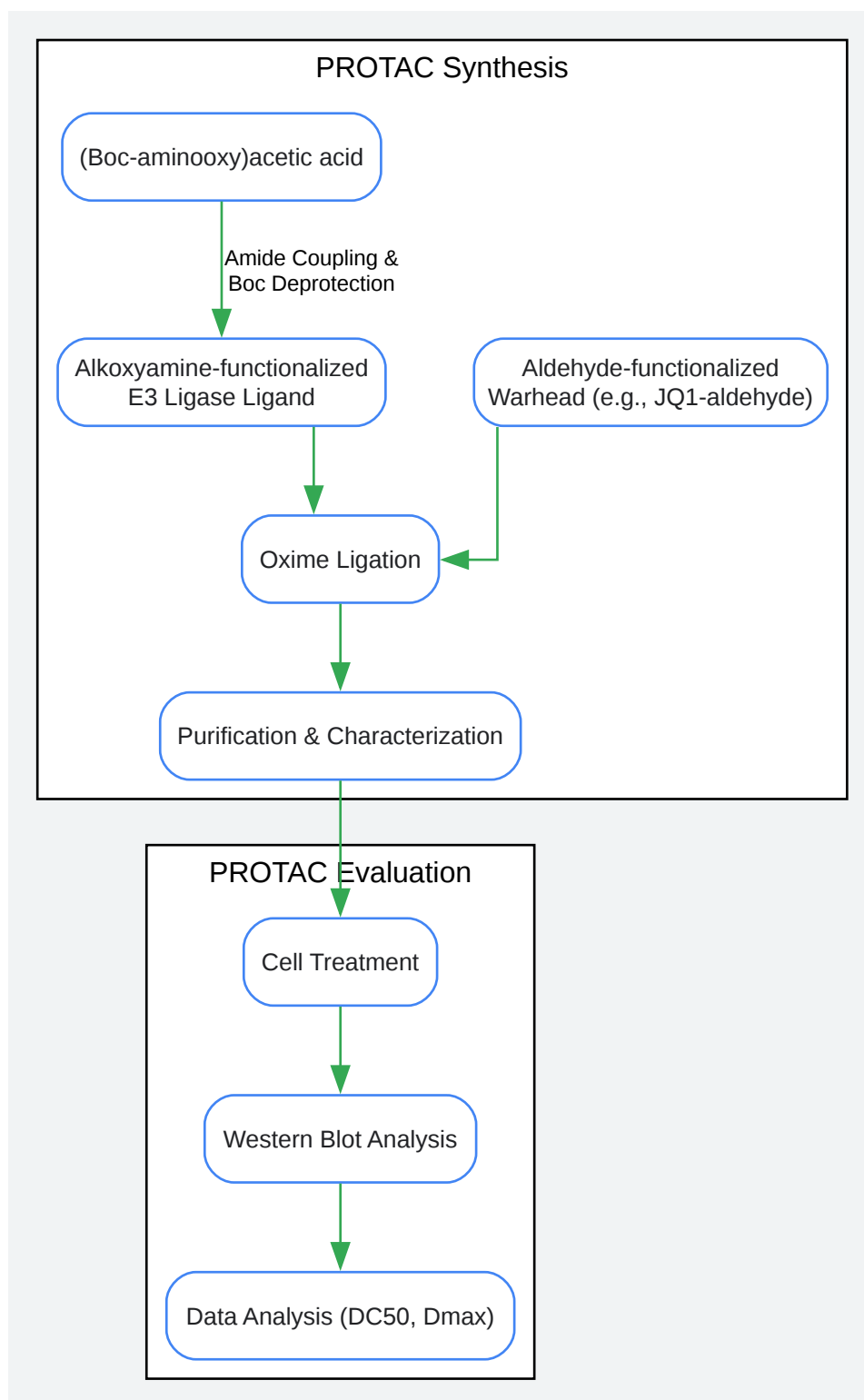
(Boc-aminooxy)acetic acid serves as a valuable building block for the synthesis of PROTACs featuring an oxime linkage. This approach, often termed the "split PROTAC" strategy, allows for the modular and efficient assembly of PROTAC libraries by reacting an alkoxyamine-functionalized E3 ligase ligand with an aldehyde- or ketone-functionalized target-binding ligand.[4][5] This method simplifies the otherwise laborious process of linker optimization, a crucial step in PROTAC development.[5][6] The resulting oxime bond is stable under physiological conditions, making it a suitable covalent linkage for in vitro and in vivo applications.[7]

These application notes provide detailed protocols for the synthesis of oxime-linked PROTACs using **(Boc-aminooxy)acetic acid**, focusing on the popular epigenetic reader protein BRD4 as a target.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of PROTAC-mediated protein degradation and the general experimental workflow for the synthesis and evaluation of oxime-linked PROTACs.





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